molecular formula C19H14N4O B13898615 [6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone

[6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl](phenyl)methanone

Cat. No.: B13898615
M. Wt: 314.3 g/mol
InChI Key: HKYYQPFCMCRCKU-UHFFFAOYSA-N
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Description

6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone is a complex organic compound that features a unique structure combining an aminopyridine moiety with an imidazo[1,2-a]pyridine core and a phenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the aminopyridine group and finally the phenylmethanone moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone can undergo various chemical reactions, including:

  • Oxidation : This compound can be oxidized to form corresponding oxides.
  • Reduction : Reduction reactions can convert it into different reduced forms.
  • Substitution : It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology: In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes.

Medicine: In medicinal chemistry, 6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Conclusion

6-(6-Aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-ylmethanone is a compound of significant interest due to its unique structure and wide range of applications. From its synthesis to its chemical reactions and applications in various fields, this compound offers numerous possibilities for scientific research and industrial development. Its distinct properties and potential for innovation make it a valuable subject of study in the chemical and biological sciences.

Properties

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

[6-(6-aminopyridin-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C19H14N4O/c20-17-8-4-7-15(21-17)14-9-10-18-22-16(12-23(18)11-14)19(24)13-5-2-1-3-6-13/h1-12H,(H2,20,21)

InChI Key

HKYYQPFCMCRCKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN3C=C(C=CC3=N2)C4=NC(=CC=C4)N

Origin of Product

United States

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